molecular formula C15H16N2O5 B565908 3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester CAS No. 721958-73-2

3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester

Cat. No. B565908
CAS RN: 721958-73-2
M. Wt: 304.302
InChI Key: HLBWWPLQGTYAKL-NTMALXAHSA-N
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Description

This compound, also known as 4-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Methyl Ester, is a chemical compound with the CAS number 111429-90-4 . It is also referred to as methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains an isoindole group, which is a type of heterocycle, and several functional groups including an ester, an ether, and an amine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.19 and a predicted density of 1.368±0.06 g/cm3. It has a predicted melting point of 113 °C and a predicted boiling point of 345.7±25.0 °C. The flash point is 162.9°C, and the vapor pressure is 6.04E-05mmHg at 25°C. The refractive index is 1.581 .

properties

IUPAC Name

methyl (Z)-3-amino-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-21-13(18)8-10(16)9-22-7-6-17-14(19)11-4-2-3-5-12(11)15(17)20/h2-5,8H,6-7,9,16H2,1H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBWWPLQGTYAKL-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(COCCN1C(=O)C2=CC=CC=C2C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(/COCCN1C(=O)C2=CC=CC=C2C1=O)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester

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